molecular formula C16H12N4O4 B14384482 Dimethyl 5-(quinolin-2-yl)-1,2,4-triazine-3,6-dicarboxylate CAS No. 88362-66-7

Dimethyl 5-(quinolin-2-yl)-1,2,4-triazine-3,6-dicarboxylate

Cat. No.: B14384482
CAS No.: 88362-66-7
M. Wt: 324.29 g/mol
InChI Key: XOJSOGAQDFQUAC-UHFFFAOYSA-N
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Description

Dimethyl 5-(quinolin-2-yl)-1,2,4-triazine-3,6-dicarboxylate is a complex organic compound that features a quinoline moiety fused with a triazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both quinoline and triazine rings endows the molecule with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-(quinolin-2-yl)-1,2,4-triazine-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of quinoline derivatives with triazine precursors in the presence of catalysts such as palladium or copper can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free reactions, microwave-assisted synthesis) are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-(quinolin-2-yl)-1,2,4-triazine-3,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce quinoline-2-ylmethanol derivatives .

Scientific Research Applications

Dimethyl 5-(quinolin-2-yl)-1,2,4-triazine-3,6-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5-(quinolin-2-yl)-1,2,4-triazine-3,6-dicarboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the triazine ring can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Triazine derivatives: Such as atrazine, widely used as herbicides.

Uniqueness: Dimethyl 5-(quinolin-2-yl)-1,2,4-triazine-3,6-dicarboxylate is unique due to the combination of quinoline and triazine rings, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

88362-66-7

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

dimethyl 5-quinolin-2-yl-1,2,4-triazine-3,6-dicarboxylate

InChI

InChI=1S/C16H12N4O4/c1-23-15(21)13-12(18-14(20-19-13)16(22)24-2)11-8-7-9-5-3-4-6-10(9)17-11/h3-8H,1-2H3

InChI Key

XOJSOGAQDFQUAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(N=N1)C(=O)OC)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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